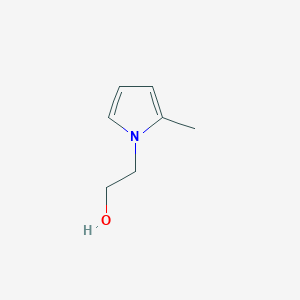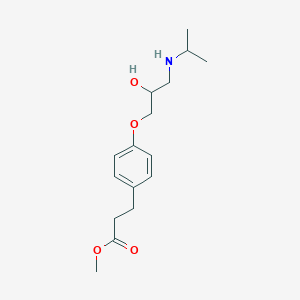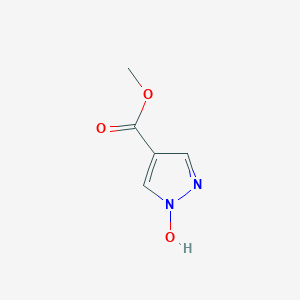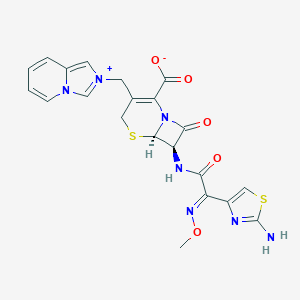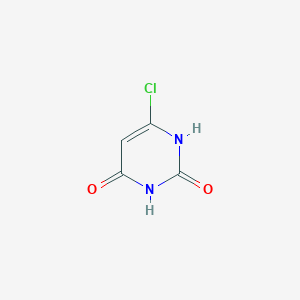
6-Chlorouracil
Overview
Description
6-Chlorouracil (6-ClU) is a synthetic compound that has been used in a variety of scientific research applications for decades. It is an analog of uracil, a naturally occurring nucleobase found in RNA. 6-ClU is a versatile compound with a wide range of applications in biochemistry, molecular biology, and biotechnology.
Scientific Research Applications
Molecular Structure and Solid State Simulation
6-Chlorouracil has been the subject of molecular structure and solid state simulation studies. A study by Ortiz et al. (2014) focused on its molecular structure, tautomerism, and solid state simulation, comparing it with 5-chlorouracil. The study utilized FT-IR and FT-Raman spectra to analyze the biomolecule, employing density functional calculations to simulate its unit cell in a tetrameric form. This research enhances the understanding of the molecular structure and charge distribution of this compound, which is essential for further applications in various fields (Ortiz et al., 2014).
Photochemical Transformation Studies
Kazimierczuk and Shugar (1971) investigated the photochemical transformation of this compound. They found that its monoanionic form, but not the neutral form, undergoes a quantitative transformation to barbituric acid when exposed to aqueous medium. This study contributes to the understanding of the photochemical behaviors of this compound and its potential applications in photochemistry and environmental studies (Kazimierczuk & Shugar, 1971).
Calorimetric Studies
Calorimetric studies have also been conducted on this compound. Zou et al. (2016) measured its heat capacities using a Quantum Design physical properties measurement system. The study provides valuable data on the thermodynamic properties of this compound, which is important for its application in materials science and drug development (Zou et al., 2016).
Synthesis and Potential Applications in Drug Development
The synthesis of 3-methyl-6-chlorouracil has been reported by Wu Wen-lian (2014), highlighting its significance as a key intermediate in the development of a drug for treating type II diabetes named Alogliptin. This demonstrates the potential application of this compound derivatives in medicinal chemistry (Wu Wen-lian, 2014).
Antiviral Agent Synthesis
El-Emam et al. (2001) synthesized a series of 6-(Arylthio)uracils via condensation of this compound, demonstrating their moderate activities against hepatitis B and HIV-1 viruses. This highlights the application of this compound in the synthesis of potential antiviral agents (El-Emam et al., 2001).
Mechanism of Action
Target of Action
6-Chlorouracil, a halogenated uracil, is a structural base of antiviral agents . It is primarily used in studies to understand the effects of halogenation on nucleic acid base-pair stability and alkali metal ion affinity Similar uracil derivatives, such as 5-fluorouracil, target the enzyme thymidylate synthase (ts) . TS is a crucial enzyme in nucleotide synthesis, catalyzing a rate-limiting step in cell division .
Mode of Action
Uracil derivatives like 5-fluorouracil work by inhibiting thymidylate synthase, thereby blocking the synthesis of the pyrimidine thymidylate (dtmp), a nucleotide required for dna replication . This inhibition disrupts DNA synthesis and repair, leading to lethal DNA damage .
Biochemical Pathways
Uracil derivatives are known to impact nucleic acid metabolism, specifically disrupting the synthesis of thymidylate, a key component in dna replication . This disruption can lead to imbalances in deoxynucleotide pools, severely affecting DNA synthesis and repair .
Pharmacokinetics
For instance, 5-Fluorouracil, a well-known uracil derivative, is administered intravenously due to its rapid metabolism in the liver . The ADME properties of a drug significantly impact its bioavailability, determining the concentration of the drug that reaches the target site.
Result of Action
Similar uracil derivatives have been shown to inhibit cell proliferation and induce cell death . By inhibiting Thymidylate Synthase and disrupting DNA synthesis, these compounds can induce lethal DNA damage, leading to cell death .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
6-Chlorouracil plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to inhibit yeast alcohol dehydrogenase (ADH-H) and DNA repair glycosylases . The interaction with these enzymes involves the binding of this compound to the active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to a decrease in the enzymatic activity, affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interfering with DNA synthesis and repair mechanisms. This compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce changes in the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key enzymes, leading to altered metabolic fluxes and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as thymidylate synthase, thereby inhibiting their activity . This binding prevents the conversion of deoxyuridylate to thymidylate, a crucial step in DNA synthesis. Furthermore, this compound can integrate into DNA and RNA, causing mutations and strand breaks that impair nucleic acid function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and heat . In vitro studies have shown that the inhibitory effects of this compound on enzymes and cellular processes can persist for several hours to days, depending on the concentration and experimental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of DNA repair and increased mutation rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can inhibit specific enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its interference with essential biochemical pathways . Threshold effects have been observed, where a certain concentration of this compound is required to achieve noticeable inhibition of target enzymes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleic acid metabolism. It interacts with enzymes such as thymidylate synthase and DNA polymerases, affecting the synthesis and repair of DNA . The compound can also influence the levels of metabolites involved in nucleotide biosynthesis, leading to altered metabolic fluxes and imbalances in cellular nucleotide pools.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in the nucleus, where it exerts its effects on DNA and RNA . Transporters and binding proteins may facilitate the uptake and distribution of this compound, ensuring its localization to specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it interacts with nucleic acids and nuclear enzymes . The compound may also localize to other organelles, such as mitochondria, where it can affect mitochondrial DNA and enzyme function. Post-translational modifications and targeting signals may influence the precise localization and activity of this compound within cells.
Properties
IUPAC Name |
6-chloro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUFNWPSFCOSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195396 | |
| Record name | 6-Chlorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4270-27-3 | |
| Record name | 6-Chlorouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4270-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chlorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4270-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4270-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chlorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chlorouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: The molecular formula of 6-chlorouracil is C4H3ClN2O2, and its molecular weight is 146.54 g/mol. []
A: While specific data points are not detailed within the provided papers, various studies have utilized techniques like 1H-NMR and mass spectroscopy to characterize this compound and its metabolites. [, , , ]
A: this compound is a versatile building block for synthesizing more complex molecules due to its reactivity at the C-6 chlorine atom. It readily undergoes nucleophilic substitution reactions with various nucleophiles. [, , , , , , ]
ANone: Certainly. This compound is used in the synthesis of:
- Xanthines: Through double-amidination reactions with amidines using base-metal catalysis. []
- 6-(Arylthio)uracils: By reacting with thiophenol derivatives in the presence of a base. []
- Pyrrolo[2,3-d]pyrimidine alkaloids: Condensation with N-benzylglycine sodium salts leads to the formation of pyrrole rings fused to the pyrimidine ring of this compound. []
- 5-Deazaflavins: Condensation with o-(substituted amino)benzyl alcohols can directly yield 5-deazaflavin derivatives. []
- Pyrimidouracils: Reaction with N-uracil amidines under oxidative conditions. []
A: Yes. This compound can be alkylated under phase-transfer catalysis conditions to produce N1,N3-dialkyl derivatives. [] This approach allows for further modification and diversification of the this compound scaffold.
A: Research indicates that introducing hydrophobic groups, particularly five or six-membered cyclic substituents with pi-electron systems at the C-5 position, can significantly enhance the inhibitory activity of this compound against human thymidine phosphorylase. []
A: Studies have shown that the presence of a chlorine atom at the C-6 position is crucial for the potent inhibition of human thymidine phosphorylase by 5-substituted this compound derivatives. Replacing the chlorine with other halogens or substituents generally leads to a decrease in activity. []
A: While specific stability data is limited in the provided papers, this compound's solubility in water has been investigated [, ]. This information can be valuable for designing formulations and understanding its behavior in different environments.
ANone: Various techniques are employed, including:
- Chromatographic techniques: Gas chromatography, liquid-column chromatography, and preparative thick-layer chromatography are used for the separation and isolation of this compound and its metabolites. [, ]
- Spectroscopic methods: 1H-NMR and mass spectrometry provide structural information and are used for the identification of this compound and its metabolites. [, , , ]
- Electrochemical methods: Cyclic voltammetry and differential pulse voltammetry have been used to determine the redox potentials of this compound derivatives. []
A: this compound derivatives, particularly those with specific substitutions at the C-5 position, have shown promise as inhibitors of human thymidine phosphorylase. [] This enzyme is implicated in angiogenesis, making these compounds potentially valuable for developing therapies for cancer and other diseases where angiogenesis plays a critical role.
A: While the provided research focuses on synthetic and chemical aspects, one study identified this compound as a potential disinfection byproduct in drinking water. [] Further research is needed to assess its potential toxicity and long-term health effects.
A: One study suggests that this compound can be generated as a disinfection byproduct in drinking water. [] This finding highlights the need for further investigation into its presence in the environment, potential ecotoxicological effects, and strategies for mitigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







